![molecular formula C28H26N4O5S B2887533 3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034515-23-4](/img/structure/B2887533.png)
3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H26N4O5S and its molecular weight is 530.6. The purity is usually 95%.
BenchChem offers high-quality 3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxic Activity
Compounds derived from quinazolin-4(3H)-one, including those similar to the specified chemical, have demonstrated significant therapeutic potential, particularly in terms of antioxidant and cytotoxic activities. The antioxidative properties of these compounds, enhanced by the addition of phenolic groups, have shown high efficacy in scavenging free radicals, compared to standard antioxidants like ascorbic acid and Trolox. Furthermore, these derivatives exhibit higher cytotoxicity against cancerous cell lines, including lung adenocarcinoma and prostate carcinoma, while maintaining compatibility with normal cells, indicating a targeted approach towards cancer treatment without harming healthy tissue (Pele et al., 2022).
Antitumor Agents
The quinazolin-4(3H)-one derivatives have shown remarkable broad-spectrum antitumor activities, significantly more potent than the conventional drug 5-FU. These compounds displayed inhibitory activities across various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies have indicated that these compounds exhibit a binding mode similar to erlotinib, a known anticancer drug, suggesting their potential as effective antitumor agents (Al-Suwaidan et al., 2013).
Antimicrobial and Antifungal Activities
Quinazolin-4(3H)-one derivatives have also been explored for their antimicrobial and antifungal potentials. New 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and displayed potent inhibitory action against a panel of Gram-positive and Gram-negative bacteria, as well as significant antifungal activities against strains such as Candida albicans and Aspergillus flavus. These findings highlight the versatility of quinazolin-4(3H)-one derivatives in combating a wide range of pathogenic microorganisms, presenting a promising avenue for the development of new antimicrobial and antifungal agents (Kumar et al., 2011).
Antiviral Properties
Quinazolin-4(3H)-one derivatives have been investigated for their antiviral properties, specifically against respiratory and biodefense viruses. Novel compounds synthesized using microwave techniques showed notable efficacy in inhibiting the replication of various influenza strains, including H5N1, and other significant viruses such as the severe acute respiratory syndrome corona and dengue viruses. This suggests the potential of quinazolin-4(3H)-one derivatives in developing treatments for viral infections, including emerging and re-emerging infectious diseases (Selvam et al., 2007).
Propiedades
IUPAC Name |
3-(2-phenylethyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S/c1-34-22-15-19(16-23(35-2)25(22)36-3)26-30-24(37-31-26)17-38-28-29-21-12-8-7-11-20(21)27(33)32(28)14-13-18-9-5-4-6-10-18/h4-12,15-16H,13-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOYIRPSHUXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.